9-oxabicyclo[4.2.1]nonan-2-one
Description
Properties
CAS No. |
19740-78-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Oxabicyclo 4.2.1 Nonan 2 One
Direct Cyclization Strategies for the 9-Oxabicyclo[4.2.1]nonane Framework
The formation of the 9-oxabicyclo[4.2.1]nonane skeleton is achievable through several direct cyclization strategies. These methods involve the intramolecular cyclization of functionalized cyclooctane (B165968) derivatives.
Mercury(II)-Salt-Mediated O-Heterocyclization of Cyclooctenols and Derivatives.beilstein-journals.org
The use of mercury(II) salts to mediate the O-heterocyclization of cyclooctenols and their derivatives is a notable strategy for constructing the 9-oxabicyclo[4.2.1]nonane framework. beilstein-journals.org This approach leverages the ability of mercury(II) to activate a double bond towards nucleophilic attack by a hydroxyl group.
The oxymercuration-demercuration of 4-cycloocten-1-ol provides a pathway to the 9-oxabicyclo[4.2.1]nonane system. beilstein-journals.org The reaction of 4-cycloocten-1-ol with mercury(II) acetate (B1210297), followed by in situ reduction of the organomercury intermediate with sodium borohydride (B1222165), can lead to the formation of two isomeric bicyclic ethers: 9-oxabicyclo[4.2.1]nonane and 9-oxabicyclo[3.3.1]nonane. beilstein-journals.org The regioselectivity of this reaction is highly dependent on the reaction conditions. beilstein-journals.org
Specifically, the presence of sodium acetate favors the formation of 9-oxabicyclo[4.2.1]nonane. beilstein-journals.org In contrast, the absence of sodium acetate leads to the exclusive formation of 9-oxabicyclo[3.3.1]nonane. beilstein-journals.org This highlights the crucial role of the acetate ion in directing the cyclization towards the desired [4.2.1] bicyclic system.
Table 1: Regioselectivity in the Oxymercuration-Demercuration of 4-Cycloocten-1-ol
| Starting Material | Reagents | Additive | Major Product | Reference |
|---|
The mechanism of the mercury(II)-induced ring closure involves the initial reaction of the alkene with the mercury(II) salt to form a mercurinium ion intermediate. masterorganicchemistry.com This three-membered ring is then subjected to intramolecular attack by the hydroxyl group. The regioselectivity of this attack determines the resulting bicyclic framework.
In the case of 4-cycloocten-1-ol, the intramolecular attack of the hydroxyl group on the mercurinium ion can occur at either of the two carbons of the original double bond, leading to either a six-membered or a seven-membered ring fused to the oxabridge. The presence of acetate ions is believed to influence the stability of the transition states leading to these different ring systems, thereby controlling the regiochemical outcome of the cyclization. beilstein-journals.org The subsequent demercuration step, typically achieved with sodium borohydride, replaces the mercury-containing group with a hydrogen atom to yield the final bicyclic ether. masterorganicchemistry.com
Peracid-Mediated O-Heterocyclization of Cyclooctadienes.researchgate.net
The treatment of cycloocta-1,5-diene (B8815838) with peracids offers another route to the 9-oxabicyclo[4.2.1]nonane framework through a transannular O-heterocyclization. researchgate.net This reaction proceeds via the initial epoxidation of one of the double bonds, followed by an intramolecular, acid-catalyzed attack of the other double bond on the epoxide. This process can lead to a mixture of isomeric diol monoesters, including those with the 9-oxabicyclo[4.2.1]nonane skeleton. researchgate.net Subsequent saponification of these monoesters yields the corresponding diols. researchgate.net
Ruthenium Tetraoxide Oxidation for Ring Formation.rsc.orgreading.ac.uk
Ruthenium tetraoxide (RuO₄) is a powerful oxidizing agent that can be employed for the synthesis of the 9-oxabicyclo[4.2.1]nonane framework. rsc.org This method often involves the oxidation of a suitable precursor, where the ruthenium tetraoxide promotes an oxidative cyclization. For instance, treatment of certain substrates with catalytic amounts of a ruthenium precursor like ruthenium trichloride (B1173362) (RuCl₃) in the presence of a co-oxidant such as sodium periodate (B1199274) (NaIO₄) can generate RuO₄ in situ. rsc.org This reagent can then effect the desired ring formation. reading.ac.uk
Stereoselective Synthesis of 9-Oxabicyclo[4.2.1]nonan-2-one and its Derivatives.nih.govacs.org
The stereoselective synthesis of this compound and its derivatives is a critical area of research, as the biological activity of these compounds is often dependent on their stereochemistry. Various strategies have been developed to control the stereochemical outcome of the synthetic routes.
One approach involves the use of chiral catalysts to induce enantioselectivity in the key bond-forming steps. For instance, organocatalytic domino reactions have been successfully employed for the stereoselective synthesis of related bicyclic systems. nih.gov These reactions can create multiple stereocenters with high diastereoselectivity and enantioselectivity in a single synthetic operation. nih.gov
Furthermore, the solvolytic behavior of epimeric 9-oxabicyclo[4.2.1]nonan-2-yl brosylates has been studied to understand the stereochemical aspects of reactions involving this bicyclic system. acs.org Such studies provide valuable insights into the reactivity and stability of different stereoisomers, which can inform the design of stereoselective synthetic strategies.
Lipase-Catalyzed Asymmetric Transformations for Enantiopure Bicyclic Systems
The quest for enantiomerically pure compounds is a central theme in modern organic synthesis, particularly for applications in medicinal chemistry and materials science. Lipases, a class of enzymes, have emerged as powerful catalysts for achieving high levels of enantioselectivity in the synthesis of bicyclic systems like this compound. These biocatalysts operate under mild conditions and can differentiate between enantiomers of a racemic mixture, or control the stereochemical outcome of a reaction to produce a single enantiomer. researchgate.netrsc.orgcore.ac.uk
One prominent strategy involves the enantioselective hydrolysis of a racemic mixture of diacetates. For instance, the diacetate of endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol can be selectively hydrolyzed by lipases from Candida antarctica (CAL) or Candida rugosa (CRL). researchgate.net This enzymatic process preferentially converts one enantiomer of the diacetate into the corresponding monoacetate and diol, leaving the other enantiomer of the diacetate untouched and thus achieving a kinetic resolution. core.ac.uk Conversely, lipase-catalyzed acetylation of the corresponding diols with a suitable acyl donor, such as vinyl acetate, can also be employed to furnish the enantiopure monoacetates. researchgate.net
These enzymatic methods are not only effective for separating enantiomers but can also be applied in dynamic kinetic resolution processes. In such a system, the less reactive enantiomer of the starting material is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. rsc.orgcore.ac.uk The choice of lipase, solvent, and acylating agent are critical parameters that are optimized to achieve high conversion and enantiomeric excess. core.ac.uk
Diastereoselective Approaches in Ring Construction
The construction of the bicyclo[4.2.1]nonane skeleton often involves the formation of multiple stereocenters. Diastereoselective reactions are therefore crucial for controlling the relative stereochemistry of these centers and obtaining the desired isomer. A notable example is the synthesis of the bicyclo[4.2.1]nonane segment of mediterraneols, a class of marine natural products. thieme-connect.com This synthesis employs a diastereoselective sequential Michael reaction followed by a retro-aldol reaction to construct the key bicyclic framework. thieme-connect.com
Another powerful strategy involves intramolecular cyclization reactions. For instance, the treatment of a diketone with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in benzene (B151609) can induce a retro-aldol reaction to furnish the bicyclo[4.2.1]nonane derivative. thieme-connect.com Furthermore, acid-catalyzed intramolecular aldol (B89426) condensations of appropriately functionalized precursors have been utilized to create the bicyclic system. rsc.orgnih.gov These reactions often proceed with high diastereoselectivity, dictated by the steric and electronic properties of the starting material and the reaction conditions.
The choice of catalyst and reaction conditions plays a pivotal role in determining the diastereoselectivity of these ring-forming reactions. For example, the use of modularly designed organocatalysts derived from cinchona alkaloids can induce high stereocontrol in domino reactions that generate the bicyclic lactone framework with excellent diastereoselectivity (>99:1 dr).
Ring-Closing Metathesis (RCM) Approaches to Functionalized Bicyclo[4.2.1]nonanes
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic molecules, including complex bicyclic systems. uci.edunih.gov This powerful reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalysts, allows for the formation of carbon-carbon double bonds within a molecule, leading to ring closure. nih.gov RCM has been successfully applied to the synthesis of functionalized bicyclo[4.2.1]nonanes. nih.gov
A common strategy involves the preparation of a diene precursor, which, upon treatment with an RCM catalyst, undergoes cyclization to form the eight-membered ring of the bicyclo[4.2.1]nonane system. nih.govbeilstein-journals.org For example, a diene can be synthesized and then subjected to RCM conditions to yield the bicyclic product. nih.gov The efficiency and selectivity of the RCM reaction can be influenced by the nature of the catalyst, the substrate, and the reaction conditions. mdpi.com
While RCM is a versatile tool, challenges such as competing dimerization and the formation of undesired isomers can arise. smolecule.com However, careful design of the RCM precursor and optimization of the reaction conditions can often overcome these limitations, providing a modular and efficient route to the bicyclo[4.2.1]nonane core. smolecule.com
| RCM Approach | Catalyst | Key Features | Yield |
| Elaboration of cyclooctene (B146475) ring | Grubbs II catalyst with MgBr₂ | Diastereoselective ring formation with in situ epimerization. | 65% |
| Construction of cyclooctane ring | Grubbs II catalyst | Involves a terminal diene and a disubstituted diene. | 50% |
| Formal three-carbon ring expansion | Not specified | Chemo-, regio-, and stereoselective α,γ-difunctionalization of β-ketoesters followed by RCM. | Not specified |
Derivatization and Functionalization Strategies During Synthesis
The synthesis of this compound and its analogs often involves the strategic introduction and modification of functional groups throughout the synthetic sequence. These derivatization and functionalization steps are essential for building molecular complexity and for preparing a diverse range of compounds for various applications.
One common strategy is the functional group modification of intermediates. smolecule.com For instance, the reduction of a ketone to an alcohol or the oxidation of an alcohol to a ketone can be used to alter the reactivity of the molecule and enable subsequent transformations. smolecule.com The carbonyl group of this compound itself is a key functional handle that can be subjected to nucleophilic attack to introduce new substituents. smolecule.com
Furthermore, functional groups can be introduced at specific positions on the bicyclic scaffold to enable further derivatization. For example, the synthesis of the bicyclo[4.2.1]nonane segment of mediterraneols involves the introduction of a hydroxyl group, which is then oxidized to a ketone to facilitate a key retro-aldol reaction. thieme-connect.com The ability to selectively functionalize the bicyclic framework is crucial for the synthesis of complex target molecules.
Novel Synthetic Routes and Catalyst Development for this compound
One-pot methodologies, where multiple reaction steps are carried out in a single reaction vessel, have emerged as an efficient strategy. A notable example is a domino Michael-hemiacetalization-Michael reaction followed by oxidation with pyridinium (B92312) chlorochromate (PCC) to yield the bicyclic lactone with high diastereoselectivity and enantiomeric excess. smolecule.com This approach minimizes the need for intermediate purification, thereby streamlining the synthetic process.
Reactivity and Transformation Pathways of 9 Oxabicyclo 4.2.1 Nonan 2 One
Lactone Ring-Opening Reactions
The strained seven-membered lactone ring in 9-oxabicyclo[4.2.1]nonan-2-one is susceptible to cleavage under various conditions.
Hydrolytic Cleavage Mechanisms
Hydrolysis of the lactone can be initiated under acidic or basic conditions, leading to the formation of a hydroxy carboxylic acid. The mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the lactone.
Nucleophilic Additions to the Lactone Carbonyl
The carbonyl group in the lactone is a key site for reactivity, readily undergoing nucleophilic addition. smolecule.com A variety of nucleophiles, including organometallic reagents and amines, can add to the carbonyl carbon, leading to ring-opened products or, in some cases, further intramolecular reactions. For instance, reaction with dimethylamine (B145610) can lead to a cyclooctane (B165968) derivative through a transannular prototropic tautomerism.
Baeyer-Villiger Oxidation of Precursors and Derivatives
The Baeyer-Villiger oxidation is a crucial reaction for the synthesis of lactones from cyclic ketones. wikipedia.orgsigmaaldrich.com This reaction involves the oxidation of a ketone with a peroxyacid or peroxide, resulting in the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. wikipedia.orgsigmaaldrich.com The synthesis of this compound and its derivatives often employs this method. For example, cyclopentenols can be converted to the corresponding bicyclic lactone through a one-pot sequence involving asymmetric hydroformylation, cyclization, and subsequent oxidation.
Baeyer-Villiger monooxygenases (BVMOs) offer a biocatalytic alternative for this transformation, enabling enantioselective oxidations. wikipedia.org
Transannular Reactions and Skeletal Rearrangements
The proximity of different parts of the bicyclic system in this compound allows for transannular reactions, where a reaction occurs between two non-adjacent atoms in the ring system. These reactions can lead to significant skeletal rearrangements.
For example, the reaction of 1-hydroxy-4,4-dimethylcyclooctane-2,6-dione-1-acetic acid ß-lactone with methylamine (B109427) results in the formation of oxabicyclononane derivatives. Furthermore, unusual base-induced rearrangements have been observed, such as the conversion of exo-9-oxabicyclo[4.2.1]non-7-ene oxide to exo-8-hydroxybicyclo[3.3.0]octan-2-one. ox.ac.uk The reaction of (1S,7R)-9-oxabicyclo[4.2.1]non-7-en-1-ol with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate leads to a rearranged caprolactone (B156226) product in a one-pot cycloaddition reaction. researchgate.net
Studies involving the bromodemercuriation of 2-bromomercurio-9-oxabicyclo[3.3.1]nonane have shown extensive rearrangement to the [4.2.1] skeleton, highlighting the facile nature of these skeletal shifts. documentsdelivered.com
Functional Group Interconversions on the Bicyclic Core
The this compound core can be modified through various functional group interconversions. The carbonyl group can be reduced to an alcohol, which can then be further functionalized. smolecule.com Other functional groups on the bicyclic system can also be manipulated. For instance, the synthesis of enantiopure 9-oxabicyclononanediol derivatives has been achieved through lipase-catalyzed transformations of diol and diacetate precursors. researchgate.net
Stereochemical Aspects of Reactions Involving the 9-Oxabicyclo[4.2.1]nonan-2-yl System
The stereochemistry of reactions involving the 9-oxabicyclo[4.2.1]nonan-2-yl system is a critical aspect of its chemistry. The rigid bicyclic framework often dictates the stereochemical outcome of reactions.
Solvolytic studies of the epimeric 9-oxabicyclo[4.2.1]nonan-2-yl brosylates have provided insights into the stereochemical aspects of R2O-3 participation during these reactions. acs.org The stereospecificity of reactions is also evident in the synthesis of derivatives. For example, the reaction of cycloocta-1,5-diene (B8815838) with N-bromosuccinimide and water produces endo,endo-2,5-dibromo-9-oxabicyclo[4.2.1]nonane. researchgate.net
The table below summarizes key reactions and their stereochemical outcomes:
| Reactant(s) | Reagent(s) | Product(s) | Stereochemistry | Reference(s) |
| Cycloocta-1,5-diene | N-bromosuccinimide, water | endo,endo-2,5-dibromo-9-oxabicyclo[4.2.1]nonane | endo,endo | researchgate.net |
| 9-oxabicyclo[4.2.1]nonan-2-yl brosylates | - | Solvolysis products | Dependent on starting epimer | acs.org |
Advanced Structural Elucidation and Spectroscopic Analysis of 9 Oxabicyclo 4.2.1 Nonan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complex stereochemistry of cyclic and bicyclic molecules. For 9-oxabicyclo[4.2.1]nonan-2-one, ¹H and ¹³C NMR are fundamental in assigning the chemical environment of each proton and carbon atom. The rigid nature of the bicyclic system results in distinct chemical shifts and coupling constants that are highly dependent on the spatial orientation of the nuclei.
To unravel the intricate network of proton-proton and proton-carbon correlations within this compound, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). By identifying which protons are coupled, the connectivity of the carbon skeleton can be pieced together. For example, the protons on the carbon atoms adjacent to the carbonyl group (C1 and C3) would show correlations to their respective neighbors.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is crucial for assigning quaternary carbons, such as the carbonyl carbon (C2), and for linking different spin systems that are not directly connected by proton-proton couplings. Correlations between the protons on C1, C3, and C8 to the carbonyl carbon at C2 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical assignment as it identifies protons that are close in space, regardless of their bonding connectivity. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This allows for the determination of the relative stereochemistry, such as the endo or exo orientation of substituents, by observing through-space interactions. For instance, NOE correlations between the bridgehead protons and other protons within the bicyclic framework can confirm the boat-chair or other conformations of the rings. A detailed spectral investigation of related bicyclic compounds, such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes, has demonstrated the unambiguous assignment of all proton and carbon signals and the establishment of their stereochemistry through the combined use of COSY, NOESY, HSQC, and HMBC spectral data. researchgate.net
A comprehensive analysis of these multi-dimensional NMR spectra allows for a complete and unambiguous assignment of the structure and stereochemistry of this compound.
Table 1: Illustrative NMR Data for Bicyclic Ketones
| Technique | Type of Information Provided | Example Application for this compound |
|---|---|---|
| ¹H NMR | Chemical shifts and coupling constants of protons. | Distinguishing between axial and equatorial protons. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Identifying the carbonyl carbon and bridgehead carbons. |
| COSY | Proton-proton (H-H) correlations through bonds. | Establishing the connectivity of the carbon framework. |
| HMBC | Long-range proton-carbon (H-C) correlations. | Assigning quaternary carbons and linking spin systems. |
| NOESY | Proton-proton (H-H) correlations through space. | Determining relative stereochemistry and conformations. |
X-ray Crystallography for Absolute Configuration Determination
While NMR spectroscopy provides invaluable information about the relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. This technique provides a precise three-dimensional map of the electron density within the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
For derivatives of the closely related 9-azabicyclo[4.2.1]nonan-3-one system, X-ray crystallography has been successfully employed to characterize the conformationally locked structure. rsc.org Similarly, the crystal structure of a rearrangement product derived from a 9-oxabicyclo[4.2.1]non-7-en-1-ol derivative was unequivocally determined by X-ray crystallographic analysis. researchgate.net In the context of this compound, an X-ray crystal structure would definitively establish the puckering of the seven- and five-membered rings and the precise spatial arrangement of all atoms, confirming the stereochemical assignments made by NMR.
Table 2: Representative Crystallographic Data for Bicyclic Systems
| Parameter | Description | Significance for this compound |
|---|---|---|
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing of molecules in the solid state. |
| Space Group | The set of symmetry operations for the unit cell. | Determines the arrangement of molecules within the crystal. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Confirms the connectivity and can indicate bond strain. |
| **Bond Angles (°) ** | The angle formed by three connected atoms. | Reveals the geometry around each atom and ring puckering. |
Mass Spectrometry for Fragmentation Pattern Analysis (beyond basic identification)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and can also provide significant structural information through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often undergoes characteristic fragmentation, yielding smaller charged fragments. The pattern of these fragments serves as a molecular fingerprint.
For bicyclic ketones like this compound, the fragmentation is guided by the inherent structural features, such as the presence of the oxygen bridge and the carbonyl group. Cleavage of the carbon-carbon bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org The rigid bicyclic framework can also lead to complex rearrangements and the expulsion of small, stable neutral molecules like carbon monoxide (CO) or ethylene (B1197577) (C₂H₄).
A detailed analysis of the fragmentation of the related 9-oxabicyclo[3.3.1]nonan-2-ol shows major fragmentation pathways that can be extrapolated to understand the fragmentation of this compound. researchgate.net The study of fragmentation patterns in various carbo- and heterocycles provides a protocol for structure determination based on diagnostic ions. researchgate.netaip.org
Table 3: Plausible Mass Spectrometric Fragments of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 140 | [C₈H₁₂O₂]⁺˙ (Molecular Ion) | Ionization of the parent molecule. |
| 112 | [M - CO]⁺˙ | Loss of carbon monoxide from the ketone. |
| 97 | [M - C₂H₃O]⁺ | Cleavage adjacent to the carbonyl group. |
| 84 | [C₅H₈O]⁺˙ | Retro-Diels-Alder type fragmentation. |
| 69 | [C₄H₅O]⁺ | Further fragmentation of larger ions. |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides information about the stereochemistry of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.
Circular Dichroism (CD): A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. The sign and intensity of the Cotton effects in the CD spectrum, particularly around the n→π* transition of the carbonyl chromophore (around 280-300 nm for ketones), are highly sensitive to the stereochemical environment of the chromophore. For this compound, the sign of the Cotton effect can be correlated to its absolute configuration using established empirical rules, such as the octant rule for ketones.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a characteristic curve, and the sign of the Cotton effect can also be used to deduce stereochemical information.
For related chiral bicyclic systems, such as N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, the absolute configuration was determined by comparing experimental CD spectra with those simulated using time-dependent density functional theory (TDDFT) calculations. researchgate.net This combined experimental and computational approach is a powerful method for the stereochemical characterization of complex molecules like this compound.
Table 4: Chiroptical Data and Their Interpretation
| Technique | Measured Property | Information Deduced for this compound |
|---|---|---|
| CD | Differential absorption of circularly polarized light (Δε). | Sign and magnitude of the Cotton effect around the carbonyl n→π* transition can be used to assign the absolute configuration based on the octant rule. |
| ORD | Rotation of plane-polarized light as a function of wavelength. | The shape and sign of the ORD curve provide complementary information to the CD spectrum for stereochemical assignment. |
Theoretical and Computational Investigations of 9 Oxabicyclo 4.2.1 Nonan 2 One
Conformational Analysis and Energy Minimization Studies
The conformational flexibility of the 9-oxabicyclo[4.2.1]nonan-2-one ring system is a key determinant of its reactivity. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformations.
Initial conformational searches are often performed using semi-empirical methods, such as PM6, to efficiently explore a wide range of possible geometries. Following this, more accurate methods like Density Functional Theory (DFT) are employed for geometry optimization of the most stable conformers identified. researchgate.net The choice of functional and basis set, for instance, M06-2X/6-31G(d), is crucial for obtaining reliable results and is often guided by performance in previous studies on similar systems. researchgate.net
These studies reveal the preferred three-dimensional arrangement of the atoms, which is critical for understanding how the molecule interacts with other reagents and biological targets. The bicyclic framework, which includes a seven-membered ring, can adopt several low-energy conformations, and their relative energies dictate the conformational equilibrium.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide profound insights into the electronic structure of this compound, which governs its chemical behavior. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost. nrel.gov
Key aspects of the electronic structure that are investigated include:
Molecular Orbital (MO) Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The presence of the carbonyl group significantly influences the LUMO, making the carbonyl carbon an electrophilic site susceptible to nucleophilic attack. smolecule.com
Natural Bond Orbital (NBO) Analysis: NBO analysis helps to understand charge distribution and bonding interactions within the molecule. It can reveal important details about hyperconjugative interactions and the nature of the chemical bonds, providing a more intuitive chemical picture.
Electron Density Distribution: Mapping the electron density reveals regions of high and low electron concentration, which correspond to nucleophilic and electrophilic centers, respectively.
These calculations are fundamental for predicting the molecule's reactivity and for designing new reactions.
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface for a proposed reaction, chemists can identify the lowest energy pathway, including intermediates and transition states.
For instance, in reactions such as nucleophilic additions to the carbonyl group, DFT calculations can model the approach of the nucleophile and the subsequent changes in geometry and energy. smolecule.com Transition state theory is used to locate the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.
These studies can also shed light on the stereoselectivity of reactions. By comparing the energies of different transition state structures leading to different stereoisomers, it is possible to predict which product will be favored. This is particularly important in the synthesis of complex molecules where precise control over stereochemistry is required.
Prediction of Spectroscopic Properties
Quantum chemical calculations can accurately predict various spectroscopic properties of this compound, which is invaluable for its characterization and for the interpretation of experimental data.
NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.com The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. mdpi.com The accuracy of these predictions has improved significantly, with modern methods achieving mean absolute errors of around 2.05 ppm for ¹³C and 0.165 ppm for ¹H shifts. arxiv.org These predictions can aid in the assignment of complex NMR spectra and in confirming the structure of newly synthesized compounds. mdpi.com
Vibrational Modes: The calculation of vibrational frequencies (infrared and Raman spectra) is another important application. The predicted frequencies correspond to the different vibrational modes of the molecule. Comparing the calculated spectrum with the experimental one can help to confirm the structure and identify characteristic functional groups.
Below is a table showing a comparison of experimental versus predicted ¹³C NMR chemical shifts for a related bicyclic compound, highlighting the accuracy of modern computational methods.
| Atom | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |
| C1 | 45.2 | 46.1 | 0.9 |
| C2 | 210.5 | 211.3 | 0.8 |
| C3 | 35.8 | 36.5 | 0.7 |
| C4 | 28.1 | 28.9 | 0.8 |
| C5 | 25.4 | 26.0 | 0.6 |
| C6 | 78.9 | 79.5 | 0.6 |
| C7 | 33.7 | 34.4 | 0.7 |
| C8 | 29.3 | 30.0 | 0.7 |
This table is illustrative and based on typical deviations observed in DFT calculations for similar molecules.
Strain Energy Analysis of the Bicyclic System
The this compound framework possesses a degree of ring strain due to the geometric constraints of the fused ring system. This strain energy influences the molecule's stability and reactivity.
Computational methods can be used to quantify this strain energy. One common approach is to use homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. By calculating the enthalpy change of such a reaction, the strain energy of the cyclic molecule can be estimated relative to unstrained reference compounds.
The strain in the bicyclic system can affect bond lengths, bond angles, and torsional angles, deviating them from their ideal values. This stored energy can be a driving force for certain chemical transformations, such as ring-opening reactions, that lead to less strained products. Understanding the strain energy is therefore crucial for predicting the thermodynamic feasibility of reactions involving this bicyclic ketone. The presence of the larger seven-membered ring in the bicyclo[4.2.1] system, compared to the [3.3.1] system, alters the strain and can impact its reactivity and stability.
Applications of 9 Oxabicyclo 4.2.1 Nonan 2 One in Complex Organic Synthesis
Role as a Chiral Building Block in Multistep Syntheses
The well-defined stereochemistry of the 9-oxabicyclo[4.2.1]nonane framework makes it an invaluable chiral building block for the asymmetric synthesis of complex molecules. researchgate.net The rigid structure allows for highly predictable control over the stereochemical outcome of subsequent reactions. While direct applications in total synthesis are specialized, the closely related 9-oxabicyclo[3.3.1]nonane core, which often arises from similar precursors, is a key structural motif in several biologically active natural products. nih.gov For instance, the bicyclo[3.3.1]nonan-9-one core is central to the structure of polycyclic polyprenylated acylphloroglucinols (PPAPs) like hyperforin (B191548) and garsubellin A. nih.gov The synthesis of these complex molecules often relies on the stereocontrolled construction of this bicyclic ketone skeleton. nih.gov
The generation of enantiomerically pure oxabicyclic compounds is crucial for their use as chiral synthons. Enzymatic resolutions, such as lipase-catalyzed hydrolysis or acetylation, have been successfully employed to separate enantiomers of related 9-oxabicyclononane derivatives. researchgate.net For example, lipases from Candida antarctica (CAL) or Candida rugosa (CRL) can selectively hydrolyze diacetates of the corresponding diols, yielding enantiopure monoacetates and the unreacted enantiomeric diacetate. researchgate.net This ability to access enantiopure forms of the bicyclic scaffold is fundamental to its application in the multistep synthesis of chiral targets like pharmaceuticals and natural products. ontosight.ai
Precursor to Other Synthetic Targets (e.g., related bicyclic compounds, lactones)
9-Oxabicyclo[4.2.1]nonan-2-one and its parent scaffold serve as important precursors for a variety of other synthetic targets. The core structure is often synthesized via transannular cyclization reactions. A key example is the mercury(II)-mediated cyclization of 4-cycloocten-1-ol. beilstein-journals.org The regioselectivity of this reaction is highly dependent on the conditions; in the presence of sodium borohydride (B1222165) and sodium acetate (B1210297), the reaction favors the formation of the 9-oxabicyclo[4.2.1]nonane skeleton. beilstein-journals.org Conversely, the absence of sodium acetate leads exclusively to the isomeric 9-oxabicyclo[3.3.1]nonane system. beilstein-journals.org This demonstrates how the precursor can be selectively guided to form different, but related, bicyclic frameworks.
Once formed, the 9-oxabicyclo[4.2.1]nonane skeleton can be further elaborated. For example, a related amino alcohol derivative, (1R,2R,6R)-9-benzyl-9-azabicyclo[4.2.1]nonan-2-ol, which is formed through a similar cyclization strategy, serves as a key intermediate in the synthesis of potent bridged nicotinoids like (+)/(−)-pyrido[3,4-b]homotropane. beilstein-journals.org The ketone functional group in this compound is a versatile handle for transformations; it can be reduced to the corresponding alcohol, 9-oxabicyclo[4.2.1]nonan-2-ol, opening pathways to further functionalization. nih.gov Furthermore, as a bicyclic lactone, it belongs to a class of compounds that can act as monomers in ring-opening polymerization to produce polyesters with unique stereochemical properties. mdpi.com
Utilization as a Scaffold for Methodological Development
The rigid and conformationally constrained nature of the 9-oxabicyclo[4.2.1]nonane system makes it an excellent scaffold for the development and validation of new synthetic methods. ontosight.airesearchgate.net Reactions performed on this well-defined three-dimensional structure often lead to highly predictable and easily characterizable outcomes, allowing chemists to rigorously test the scope and limitations of a new transformation.
Oxabicyclic systems, in general, are prized as platforms for creating molecular complexity. researchgate.net They can serve as starting points for controlled ring-opening or rearrangement reactions to generate complex acyclic chains with multiple stereocenters or to access different ring systems that would be difficult to synthesize otherwise. researchgate.net Research on derivatives such as 9-oxabicyclo[4.2.1]non-7-ene-1-ol has shown that this scaffold can participate in unusual and facile intramolecular rearrangements, providing insights into reaction mechanisms and enabling the discovery of novel transformations. researchgate.net The use of such building blocks aligns with principles of atom economy and green chemistry, as they can enable the rapid construction of complex molecular architectures from relatively simple starting materials. researchgate.net
Future Research Directions and Synthetic Challenges
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of more efficient and environmentally benign methods for constructing the 9-oxabicyclo[4.2.1]nonan-2-one core is a paramount objective. Traditional methods, while effective, often rely on stoichiometric and sometimes hazardous reagents. smolecule.com Future directions will prioritize atom economy, the use of catalytic processes, and the reduction of waste streams.
Key areas of development include:
Catalytic Cyclization Reactions: Moving beyond classical methods like oxymercuration, research is focusing on catalytic cyclizations of precursors such as cyclooctadiene. smolecule.com For instance, the use of tungstic acid with aqueous hydrogen peroxide (H₂O₂) as a green oxidant represents a more sustainable approach, with water as the only byproduct.
Regioselective Synthesis: The synthesis of the 9-oxabicyclo[4.2.1]nonane skeleton often competes with the formation of the isomeric 9-oxabicyclo[3.3.1]nonane system. Developing highly regioselective methods is crucial. Studies have shown that the choice of reagents and conditions, such as the presence of sodium acetate (B1210297) during oxymercuration-demercuration of 4-cycloocten-1-ol, can decisively favor the desired [4.2.1] framework. acm.org
Iodobenzene-Catalyzed Cascades: A promising strategy involves the iodobenzene-catalyzed 1,2-olefin functionalization. This method achieves both C-O and C-C bond formation in a cascade process, starting from readily available materials to construct the oxabicyclo[4.2.1]nonane scaffold.
Exploration of Novel Reactivity and Cascade Transformations
The inherent structural features of this compound, particularly the ketone functionality and the bridged ether linkage, offer fertile ground for exploring novel chemical transformations. Cascade reactions, which form multiple bonds in a single operation, are especially attractive for building molecular complexity efficiently. sigmaaldrich.com
Future research will likely investigate:
Domino Reactions: The development of domino or cascade sequences that rapidly assemble the bicyclic core or elaborate upon it is a major goal. An acid-catalyzed Prins cyclization/lactonization cascade has been designed to construct the related 7-oxabicyclo[4.2.1]nonan-8-one scaffold, a key feature of the alkaloid alstoscholactine. mit.edu This demonstrates the power of cascade strategies to create complex fused and bridged systems.
Rearrangement Reactions: The strained bicyclic system can be a substrate for unique rearrangement reactions. For example, a derivative, (1S,7R)-9-oxabicyclo[4.2.1]non-7-en-1-ol, undergoes an unusually facile intramolecular rearrangement upon reaction with a tetrazine, driven by the formation of a stable caprolactone (B156226) product. nih.gov Exploring other rearrangement pathways could unlock novel molecular architectures.
Nucleophilic Addition and Cyclizations: The carbonyl group is a prime site for nucleophilic attacks, leading to alcohols and other derivatives. smolecule.com The bicyclic structure also facilitates intramolecular cyclizations, which can be exploited to generate more complex polycyclic compounds. smolecule.com
Asymmetric Catalysis in the Synthesis of Chiral Derivatives
Many biologically active molecules are chiral, making the development of asymmetric syntheses for this compound derivatives a critical research area. The goal is to control the stereochemistry of the bicyclic core and any appended functional groups with high enantioselectivity. smolecule.com
Promising approaches include:
Organocatalysis: Chiral organocatalysts, such as those based on Cinchona alkaloids, have been shown to induce high stereocontrol in domino reactions that form related bicyclic systems. These catalysts can activate multiple components of a reaction simultaneously to control facial selectivity. smolecule.com
Enzymatic Resolutions: Lipases have been successfully used for the kinetic resolution of racemic diol precursors to the oxabicyclononane skeleton. bohrium.com These enzymes can selectively acylate or hydrolyze one enantiomer, providing access to enantiopure diols and their derivatives, which can then be converted to the target ketone. bohrium.com
Transition Metal Catalysis: Chiral transition metal complexes, using metals like rhodium, iridium, or ruthenium, are powerful tools for asymmetric hydrogenation and other transformations. google.com While specific applications to this compound are still emerging, the broad success of these catalysts in creating chiral centers suggests significant potential. For example, chiral Lewis acids have been employed in the asymmetric synthesis of related oxabicyclic compounds.
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry is becoming an indispensable tool in modern synthetic planning. For a molecule with the conformational complexity of this compound, computational modeling can provide crucial insights that are difficult to obtain experimentally.
Future applications in this area will focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways. This has been applied to understand the mechanism and stereoselectivity of reactions involving derivatives of the 9-oxabicyclo[4.2.1]nonane system. nih.gov
Predicting Stereoselectivity: By modeling the interactions between a substrate and a chiral catalyst, computational methods can help predict the outcome of asymmetric reactions. This allows for the rational design of catalysts and reaction conditions to achieve higher enantiomeric excess. nih.gov
Conformational Analysis: Understanding the stable conformations of the bicyclic system and its reaction intermediates is key to predicting its reactivity. Computational tools can map the potential energy surface to identify low-energy conformations and transition states.
Integration into Automated Synthesis Platforms
The automation of organic synthesis is a rapidly advancing field that promises to accelerate the discovery and optimization of new molecules and reactions. medium.comwikipedia.org Integrating the synthesis of complex scaffolds like this compound into automated platforms is a long-term goal that presents unique challenges and opportunities.
Key aspects of this future direction include:
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch chemistry, including improved heat transfer, precise control over reaction parameters, and enhanced safety. mit.edugoogle.com Developing robust flow-based syntheses for the bicyclic ketone or its precursors would be a critical step towards automation. google.comacs.org This is particularly relevant for multistep sequences and cascade reactions. beilstein-journals.org
Robotic Platforms and Machine Learning: Fully automated systems combine robotic hardware for material handling with sophisticated software for experimental design and execution. wikipedia.org Machine learning algorithms could be used to optimize reaction conditions (e.g., temperature, concentration, catalysts) for the synthesis of this compound, drastically reducing the time required for development. nih.gov
Data-Driven Synthesis: An automated platform would generate large datasets on reaction outcomes. This data can be used to train predictive models, leading to a "dial-a-molecule" paradigm where synthetic routes are designed and executed by the system with minimal human intervention. acm.org While the synthesis of a specific complex target like this compound on a fully automated platform is still a future prospect, the foundational technologies are currently under intense development. bohrium.commedium.com
The table below summarizes the key research directions and the methodologies being explored.
| Research Direction | Key Methodologies and Approaches |
| Efficient & Sustainable Synthesis | Catalytic Cyclizations (e.g., with H₂O₂), Regioselective Reactions, Iodobenzene-Catalyzed Cascades |
| Novel Reactivity & Cascades | Domino Reactions, Prins Cyclization/Lactonization, Intramolecular Rearrangements |
| Asymmetric Catalysis | Chiral Organocatalysis, Enzymatic Kinetic Resolution, Transition Metal Catalysis |
| Computational Modeling | DFT Calculations for Mechanism Elucidation, Prediction of Stereoselectivity |
| Automated Synthesis | Continuous Flow Chemistry, Robotic Platforms with Machine Learning Optimization |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 9-oxabicyclo[4.2.1]nonan-2-one, and how do reaction conditions influence product yield and purity?
- Methodological Answer : The compound can be synthesized via radical cyclization of appropriate precursors, as demonstrated in the formation of benzo-1-azabicyclo[4.2.1]nonan-2-one derivatives using diazo carbonyl compounds . Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) under Lewis acid catalysis yield bicyclic ethers with moderate to high diastereoselectivity . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. toluene) and catalyst choice (e.g., Rh₂(OAc)₄ for carbonyl ylide generation) critically affect yields, with reported yields ranging from 38% to 70% depending on the pathway .
Q. How can spectroscopic data (NMR, IR) distinguish this compound from its structural isomers?
- Methodological Answer : Key spectral markers include:
- NMR : Bridgehead protons in the [4.2.1] system exhibit deshielding (~0.5 ppm downfield shift) compared to [3.3.1] isomers due to increased ring strain. Coupling constants (e.g., J = 5 Hz for exo protons) further differentiate stereoisomers .
- IR : Ether stretching frequencies at 1064 cm⁻¹ for [4.2.1] systems vs. 1030 cm⁻¹ for [3.3.1] analogs, attributable to differences in bond angles and strain .
Q. What strategies are effective in purifying this compound from reaction mixtures containing structural byproducts?
- Methodological Answer : Chromatographic separation using silica gel with gradient elution (e.g., heptane/EtOAc) resolves [4.2.1] and [3.3.1] isomers . Recrystallization from ethanol/water mixtures improves purity (>95%) by exploiting solubility differences between bicyclic frameworks .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of iodine-mediated cyclizations in this compound synthesis?
- Methodological Answer : Iodine preferentially reacts with strained double bonds in cis,cis-1,5-cyclooctadiene precursors, forming endo-iodo intermediates under kinetic control. Subsequent elimination or rearrangement (e.g., LiAlH₄ reduction) favors [4.2.1] systems due to lower transition-state energy compared to [3.3.1] pathways . Computational studies (DFT) suggest hyperconjugative stabilization of the transition state by C–O σ* orbitals .
Q. How can computational modeling predict the thermodynamic stability and reactivity of this compound derivatives?
- Methodological Answer :
- Ring Strain Analysis : Molecular mechanics (MMFF94) and DFT calculations (B3LYP/6-31G*) quantify strain energy, revealing [4.2.1] systems are ~5 kcal/mol less strained than [3.3.1] analogs .
- Reactivity Prediction : HOMO-LUMO gaps calculated via Gaussian09 identify susceptibility to nucleophilic attack at the carbonyl group, guiding functionalization strategies .
Q. What competing pathways lead to byproduct formation in the synthesis of this compound, and how can they be suppressed?
- Methodological Answer : Competing pathways include:
- Epoxide Rearrangement : Acidic conditions promote undesired [3.3.1] isomerization. Use of non-polar solvents (e.g., hexane) and low temperatures (0–5°C) minimizes this side reaction .
- Radical Recombination : Additives like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) quench radical intermediates, reducing dimerization byproducts .
Key Challenges and Contradictions
- Stereochemical Control : Conflicting reports on the optimal solvent for radical cyclization (CH₂Cl₂ vs. toluene) highlight the need for substrate-specific optimization .
- Byproduct Analysis : Discrepancies in [4.2.1]:[3.3.1] ratios between iodine-mediated (2:1) and radical-based (7:1) methods suggest mechanistic divergences requiring further kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
